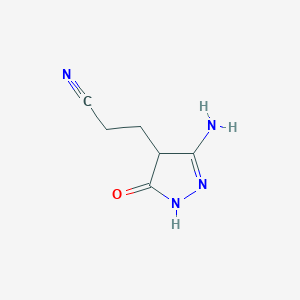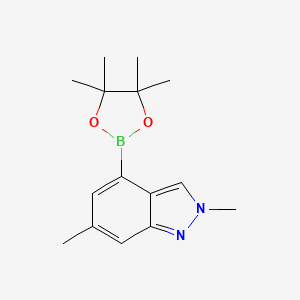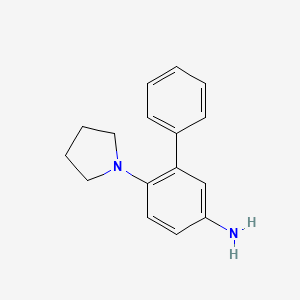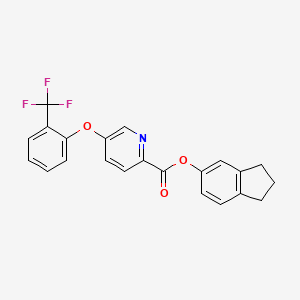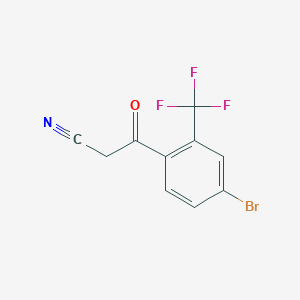
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride typically involves the reaction of 4-amino-1-propyl-1H-pyrrole with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
4-Amino-1-propyl-1H-pyrrole+SOCl2→4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the amino group to nitro or other oxidized forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the acyl chloride group.
Applications De Recherche Scientifique
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific bioactive molecule it forms and its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-methyl-1H-pyrrole-2-carbonyl chloride: Similar structure but with a methyl group instead of a propyl group.
4-Amino-1-ethyl-1H-pyrrole-2-carbonyl chloride: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is unique due to its specific propyl substitution, which can influence its reactivity and the properties of the compounds it forms. This uniqueness can be exploited in the design of novel molecules with desired properties for various applications.
Propriétés
Numéro CAS |
780034-31-3 |
|---|---|
Formule moléculaire |
C8H11ClN2O |
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
4-amino-1-propylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-11-5-6(10)4-7(11)8(9)12/h4-5H,2-3,10H2,1H3 |
Clé InChI |
GVZSOSNYIWHVPD-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=C1C(=O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
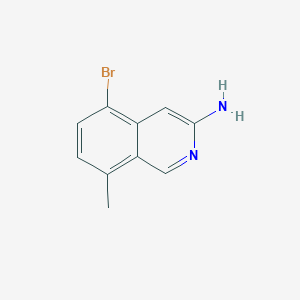

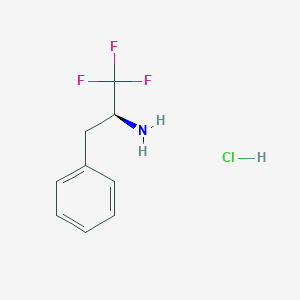

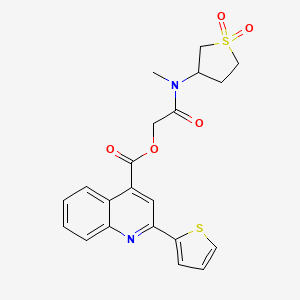
![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)
